molecular formula C15H17NO4 B5859385 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide

2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide

Cat. No. B5859385
M. Wt: 275.30 g/mol
InChI Key: KADHWZBHHXWDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a chemical compound with various scientific research applications. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is not fully understood. However, it is believed to act through various pathways, including the inhibition of specific enzymes and the modulation of specific signaling pathways.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, including cyclooxygenase-2 and lipoxygenase. It has also been shown to modulate specific signaling pathways, including the NF-κB pathway. Additionally, it has been shown to induce apoptosis in cancer cells and exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide has various advantages and limitations for lab experiments. One advantage is its potential as a fluorescent probe for the detection of various molecules. Another advantage is its potential as an anti-inflammatory, antitumor, and antimicrobial agent. However, one limitation is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are various future directions for the study of 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide. One direction is the further investigation of its potential as an anti-inflammatory, antitumor, and antimicrobial agent. Another direction is the further investigation of its potential as a fluorescent probe for the detection of various molecules. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is synthesized through a specific method. The synthesis method involves the reaction of 3,4-dimethylcoumarin-7-ol with N,N-dimethylacetamide in the presence of a catalyst. The reaction takes place under specific conditions, including a specific temperature and pressure. The resulting product is purified through various methods, including column chromatography and recrystallization.

Scientific Research Applications

2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide has various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, antitumor agent, and antimicrobial agent. It has also been studied for its potential as a fluorescent probe for the detection of various molecules, including metal ions and amino acids.

properties

IUPAC Name

2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-9-10(2)15(18)20-13-7-11(5-6-12(9)13)19-8-14(17)16(3)4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADHWZBHHXWDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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